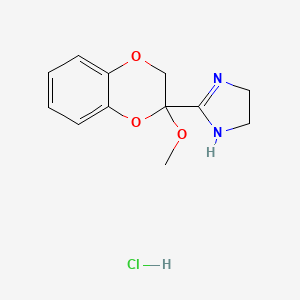

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de RX 821002 clorhidrato implica varios pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen la formación del sistema de anillo benzodioxano y la posterior introducción de la porción imidazolina. Las condiciones de reacción suelen implicar el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de RX 821002 clorhidrato sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y las consideraciones ambientales. Esto incluye el uso de reactores a gran escala, procesos de flujo continuo y técnicas avanzadas de purificación para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

RX 821002 clorhidrato se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

Reducción: Se pueden realizar reacciones de reducción para modificar el anillo de imidazolina.

Sustitución: El compuesto puede someterse a reacciones de sustitución, particularmente en el anillo de benzodioxano

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos del anillo de benzodioxano, mientras que la reducción puede conducir a derivados modificados de imidazolina .

Aplicaciones Científicas De Investigación

RX 821002 clorhidrato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de los receptores adrenérgicos alfa-2.

Biología: Se emplea en la investigación de sistemas de neurotransmisores y farmacología de receptores.

Medicina: Investigado por sus posibles efectos terapéuticos en afecciones que involucran receptores adrenérgicos alfa-2.

Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos y como estándar en procesos de control de calidad

Mecanismo De Acción

RX 821002 clorhidrato ejerce sus efectos uniéndose selectivamente y antagonizando los receptores adrenérgicos alfa-2, particularmente el subtipo alfa-2D. Este bloqueo previene la acción normal de las catecolaminas endógenas, lo que lleva a diversos efectos fisiológicos. Los objetivos moleculares incluyen los receptores adrenérgicos alfa-2, y las vías involucradas están relacionadas con la inhibición de la adenilato ciclasa y la modulación de los niveles de monofosfato de adenosina cíclico .

Comparación Con Compuestos Similares

Compuestos similares

- Clorhidrato de idazoxan

- Clorhidrato de efaroxan

- Clorhidrato de yohimbina

- Clorhidrato de propranolol

Singularidad

RX 821002 clorhidrato es único debido a su alta selectividad para el subtipo de receptor adrenérgico alfa-2D sobre el subtipo alfa-2A. Esta selectividad lo convierte en una herramienta valiosa para distinguir entre diferentes subtipos de receptores adrenérgicos alfa-2 en estudios farmacológicos .

Actividad Biológica

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and an imidazole ring. Its molecular formula is CHNO·HCl, with a molecular weight of approximately 270.7 g/mol. The presence of both methoxy and dioxin groups suggests potential interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The benzodioxin moiety is known for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. A study highlighted the antioxidant capacity of related benzodioxin derivatives, suggesting that this compound may also possess similar properties .

Hepatoprotective Effects

A notable area of investigation is the hepatoprotective activity of this compound. In vitro studies have shown that derivatives of benzodioxin can protect liver cells from damage induced by toxins. The mechanism is believed to involve the modulation of oxidative stress pathways and enhancement of cellular defense mechanisms .

Antimicrobial Activity

Preliminary studies have suggested that 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride exhibits antimicrobial properties against various pathogens. The imidazole ring is often associated with antifungal and antibacterial activities, which may contribute to the overall efficacy of this compound in combating microbial infections.

Anticancer Potential

The anticancer potential of benzodioxin derivatives has been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. This raises the possibility that 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride could also exhibit similar anticancer properties .

Data Table: Biological Activities Summary

Case Study 1: Hepatoprotective Activity

In a controlled study examining the hepatoprotective effects of benzodioxin derivatives, researchers administered varying doses to liver cell cultures exposed to acetaminophen-induced toxicity. Results indicated a dose-dependent reduction in cell death and oxidative stress markers, supporting the hypothesis that this compound can enhance liver cell viability under stress conditions.

Case Study 2: Antimicrobial Efficacy

A series of in vitro tests evaluated the antimicrobial efficacy of 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

Propiedades

IUPAC Name |

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12;/h2-5H,6-8H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPOOMVZVWKSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474702 | |

| Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109544-45-8 | |

| Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-Methoxy-1,4-benzodioxanyl)]imidazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.